Lipophilicity Shift by 5-Benzylthio Substitution
The target compound has a computed XLogP3 of 5 [1], driven primarily by the lipophilic benzylthio moiety. In comparison, the des-benzylthio analog methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4, C₆H₅ClO₃S, MW 192.62) is estimated to have an XLogP3 in the 2–3 range based on its lower molecular weight and absence of the hydrophobic benzyl group [2]. This approximately 2–3 log unit difference corresponds to a 100- to 1,000-fold difference in octanol-water partition coefficient, substantially altering membrane permeability and distribution profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5 |
| Comparator Or Baseline | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4): estimated XLogP3 ≈ 2–3 |
| Quantified Difference | ΔXLogP3 ≈ 2–3 log units (100- to 1,000-fold difference in P) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from molecular structure |
Why This Matters
For procurement decisions, this lipophilicity differential means the target compound is suited for assays requiring higher membrane permeability or hydrophobic target engagement, while the des-benzylthio analog would be more appropriate for aqueous-based screens.
- [1] PubChem. XLogP3-AA = 5 for CID 97618213. National Center for Biotechnology Information. View Source
- [2] PubChem. Methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CID retrieved via CAS 65449-59-4). National Center for Biotechnology Information. View Source
